

JNJ-47965567: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric disorders. This document provides a comprehensive technical guide to the discovery and development history of **JNJ-47965567**, detailing its pharmacological characterization, key experimental data, and the methodologies employed in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Rationale for P2X7 Receptor Antagonism

The P2X7 receptor has emerged as a significant therapeutic target due to its role in mediating inflammatory responses, particularly in the central nervous system (CNS).^{[1][2]} Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream events, including the processing and release of the pro-inflammatory cytokine interleukin-1 β (IL-1 β).^{[1][3]} This pathway is increasingly recognized for its contribution to the pathophysiology of mood disorders, neurodegenerative diseases, and chronic pain.^{[1][2]} The development of centrally permeable P2X7 antagonists like **JNJ-47965567** represents a promising strategy to modulate neuroinflammation and address these conditions.^[1]

Discovery and Pharmacological Profile

JNJ-47965567 was identified as a high-affinity, selective antagonist of the human P2X7 receptor.[1][3] A key feature of this compound is its ability to penetrate the blood-brain barrier, enabling the investigation of central P2X7 receptor function in rodent models of CNS disorders.[1]

In Vitro Characterization

Initial characterization of **JNJ-47965567** involved a series of in vitro assays to determine its potency, selectivity, and mechanism of action.[1][3] These studies demonstrated its high affinity for both human and rat P2X7 receptors.[3][4]

Table 1: In Vitro Affinity and Potency of **JNJ-47965567**

Parameter	Species	Value	Reference
pKi	Human	7.9 ± 0.07	[1][3]
	Rat	8.7 ± 0.07	[3][4]
pIC50 (IL-1β release)	Human (whole blood)	6.7 ± 0.07	[1][3]
	Human (monocytes)	7.5 ± 0.07	[1][3]
	Rat (microglia)	7.1 ± 0.1	[1][3]
pIC50 (calcium flux)	Rat (astrocytes)	7.5 ± 0.4	[3]
IC50 (ethidium+ uptake)	Murine (J774 macrophages)	54 ± 24 nM	[5]

In Vivo Pharmacology and Target Engagement

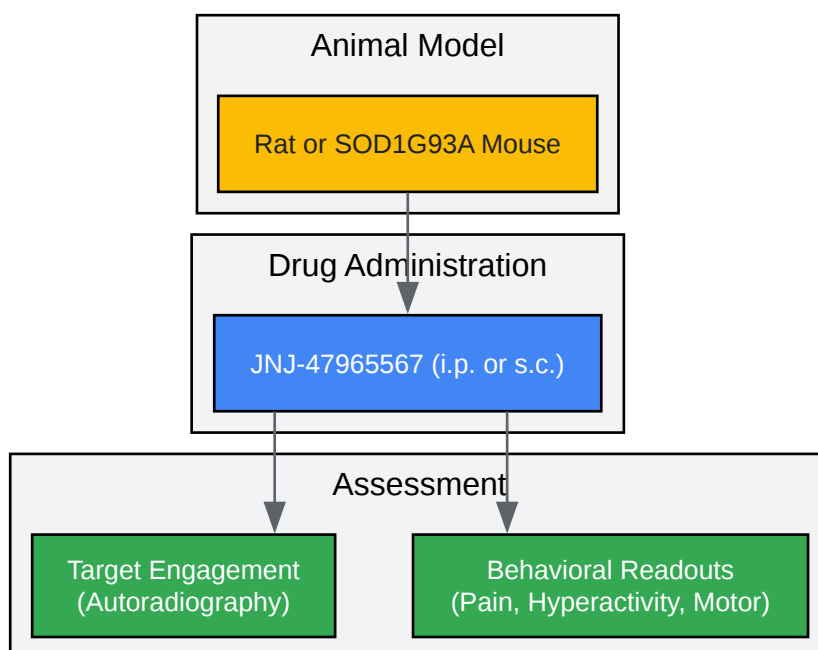
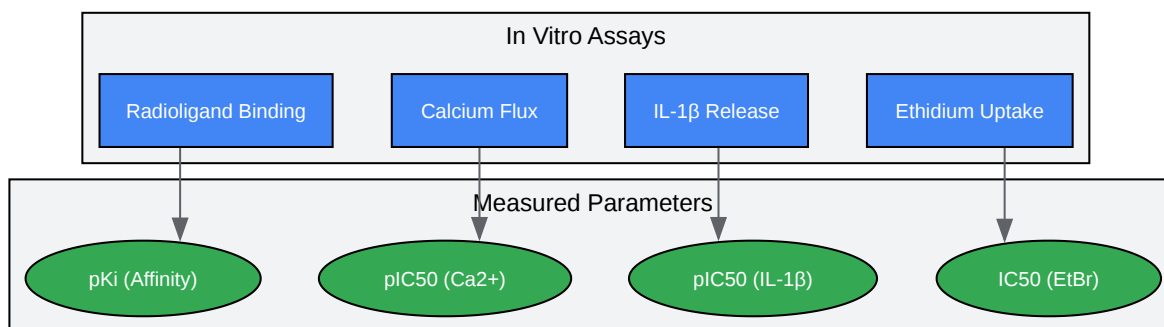
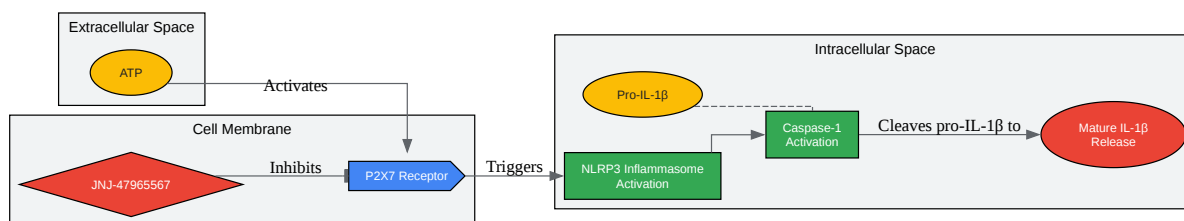
The central activity of **JNJ-47965567** was confirmed through in vivo studies in rats. The compound demonstrated target engagement in the brain and showed efficacy in animal models relevant to neuropsychiatric and pain indications.[1][3]

Table 2: In Vivo Pharmacological Data for **JNJ-47965567**

Parameter	Species	Value	Model	Reference
Brain EC50	Rat	78 ± 19 ng/mL	P2X7 receptor autoradiography	[1][3]
Efficacy	Rat	Attenuated hyperactivity	Amphetamine-induced hyperactivity	[1][3]
Efficacy	Rat	Modest, significant efficacy	Neuropathic pain model	[1][3]

Mechanism of Action

JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor.[5] This was elucidated through studies showing that it reduces the maximal response to ATP without significantly shifting the EC50 of the agonist in a parallel manner, which is characteristic of non-competitive inhibition.[5] Binding studies have suggested that **JNJ-47965567** competes with other known P2X7 antagonists for an allosteric binding site.[3]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-47965567: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586329#jnj-47965567-discovery-and-development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com